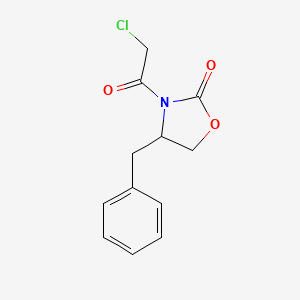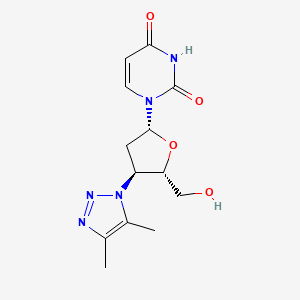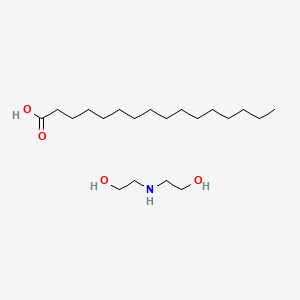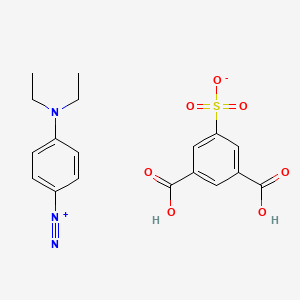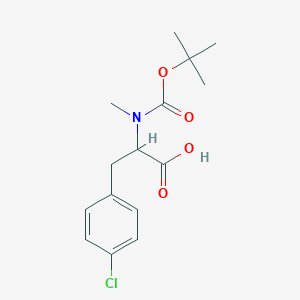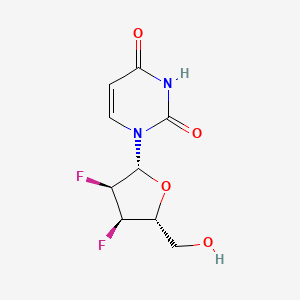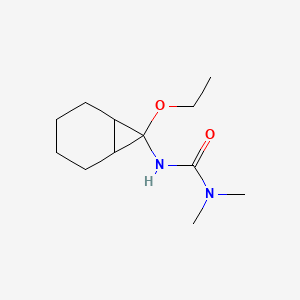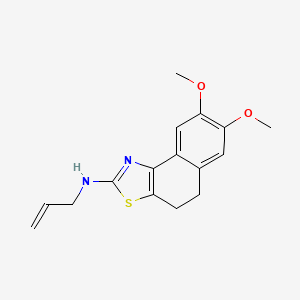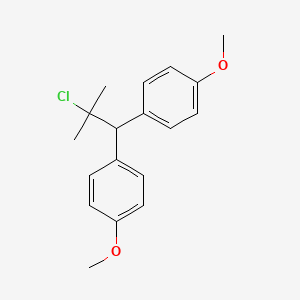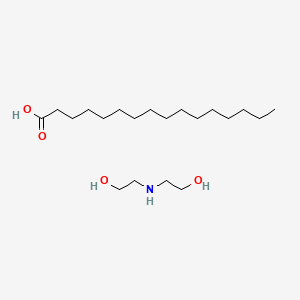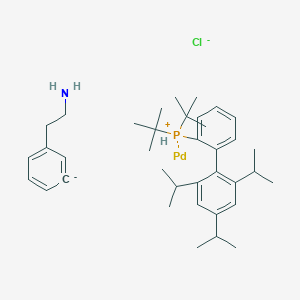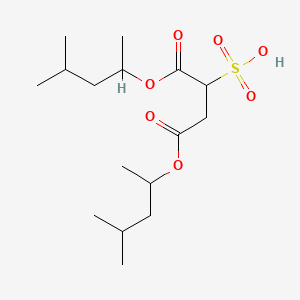
Sulfosuccinic acid di(1-methylisopentyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfosuccinic acid di(1-methylisopentyl) ester is a chemical compound with the molecular formula C16H30O7S and a molecular weight of 366.47 g/mol . It is a diester of sulfosuccinic acid and is known for its surfactant properties . This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfosuccinic acid di(1-methylisopentyl) ester is synthesized by reacting maleic acid anhydride with hydroxyl group-containing molecules, followed by sulfonation of the intermediate product . The reaction typically involves the following steps:
Esterification: Maleic acid anhydride reacts with 1-methylisopentanol to form the corresponding ester.
Sulfonation: The ester is then sulfonated using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfosuccinic acid di(1-methylisopentyl) ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Sulfosuccinic acid di(1-methylisopentyl) ester has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of sulfosuccinic acid di(1-methylisopentyl) ester involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases . This property is particularly useful in emulsification, where it helps stabilize emulsions by reducing the interfacial tension between oil and water phases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Sulfosuccinic acid di(1-methylisopentyl) ester is unique due to its specific ester groups, which provide distinct surfactant properties compared to other sulfosuccinates. Its molecular structure allows for better solubility and emulsification in certain applications, making it a preferred choice in specific industrial and research settings .
Propriétés
Numéro CAS |
162215-93-2 |
|---|---|
Formule moléculaire |
C16H30O7S |
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
1,4-bis(4-methylpentan-2-yloxy)-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C16H30O7S/c1-10(2)7-12(5)22-15(17)9-14(24(19,20)21)16(18)23-13(6)8-11(3)4/h10-14H,7-9H2,1-6H3,(H,19,20,21) |
Clé InChI |
CLJDUFMUISGSEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)OC(=O)CC(C(=O)OC(C)CC(C)C)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


